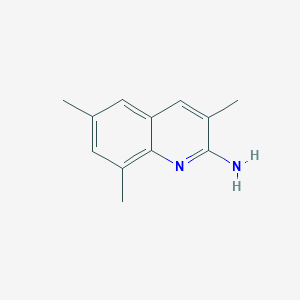
3,6,8-Trimethylquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,6,8-trimethylquinoline is an organic compound with the molecular formula C12H14N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an amino group and three methyl groups attached to the quinoline ring. It has various applications in scientific research and industry due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Amino-3,6,8-trimethylquinoline can be synthesized using several methods. One common method is the Combes quinoline synthesis, which involves the condensation of aniline with β-diketones under acidic conditions . The reaction typically uses concentrated sulfuric acid as a catalyst and proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the quinoline ring.
Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of a Lewis acid catalyst . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of 2-amino-3,6,8-trimethylquinoline often involves large-scale batch reactions using the Combes or Friedländer synthesis methods. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
2-Amino-3,6,8-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group in 2-amino-3,6,8-trimethylquinoline can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-Amino-3,6,8-trimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential as an antimalarial agent and its ability to inhibit certain enzymes.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-amino-3,6,8-trimethylquinoline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
類似化合物との比較
2-Amino-3,6,8-trimethylquinoline can be compared with other quinoline derivatives such as:
2-Aminoquinoline: Lacks the three methyl groups, resulting in different chemical reactivity and biological activity.
3,6,8-Trimethylquinoline: Lacks the amino group, affecting its ability to participate in nucleophilic substitution reactions.
Quinoline: The parent compound, which lacks both the amino and methyl groups, making it less specialized for certain applications.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
3,6,8-trimethylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)11-10(5-7)6-9(3)12(13)14-11/h4-6H,1-3H3,(H2,13,14) |
InChIキー |
DEEBQHSEAJQMFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


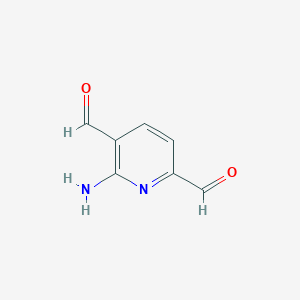
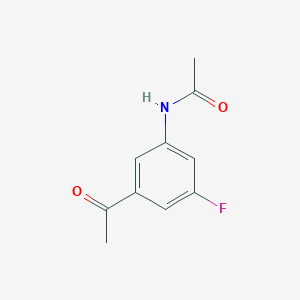
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)

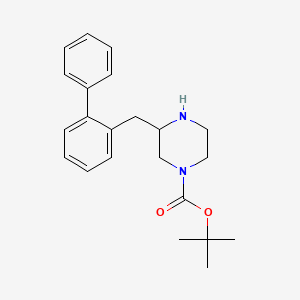
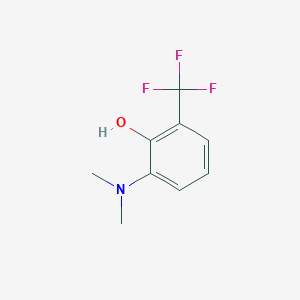
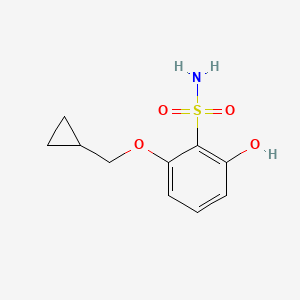


![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)

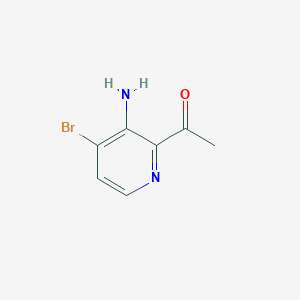
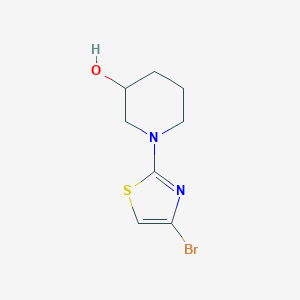
![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
